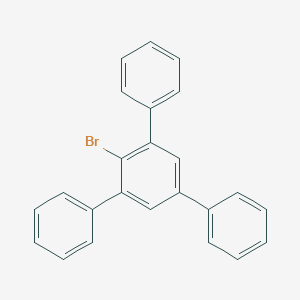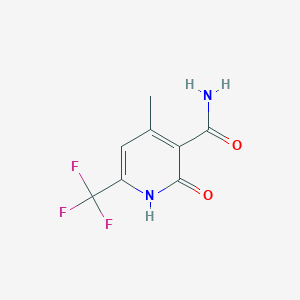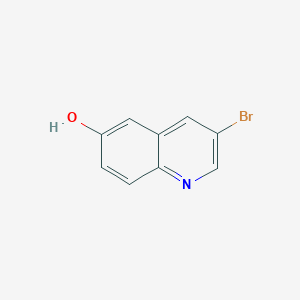
3-溴喹啉-6-醇
描述
“3-Bromoquinolin-6-ol” is a chemical compound with the molecular formula C9H6BrNO . It is used as a reagent in the preparation of analogs of quinolin-6-yloxyacetamide fungicides . The compound is typically stored at room temperature in an inert atmosphere .
Molecular Structure Analysis
The molecular structure of “3-Bromoquinolin-6-ol” consists of a quinoline ring system with a bromine atom attached at the 3-position and a hydroxyl group at the 6-position . The InChI code for the compound is 1S/C9H6BrNO/c10-7-3-6-4-8(12)1-2-9(6)11-5-7/h1-5,12H .
Physical And Chemical Properties Analysis
“3-Bromoquinolin-6-ol” has a molecular weight of 224.05 g/mol . It has one hydrogen bond donor (the hydroxyl group) and two hydrogen bond acceptors (the nitrogen in the quinoline ring and the oxygen in the hydroxyl group) . The compound is solid at room temperature .
科学研究应用
- Specific Scientific Field: Medicinal Chemistry .
- Summary of the Application: 3-Bromoquinolin-6-ol is used in the synthesis of new 6-Bromoquinolin-4-ol derivatives . These derivatives have shown potential against ESBL producing Escherichia coli (ESBL E. coli) and methicillin-resistant Staphylococcus aureus (MRSA) .
- Methods of Application or Experimental Procedures: The synthesis of new 6-Bromoquinolin-4-ol derivatives is achieved by Chan–Lam coupling utilizing different types of solvents (protic, aprotic, and mixed solvents) and bases . Commercially available 6-bromoquinolin-4-ol was reacted with different types of aryl boronic acids along with Cu (OAc) 2 via Chan–Lam coupling methodology utilizing the protic and aprotic and mixed solvents .
- Results or Outcomes: The molecules exhibited very good yields with methanol, moderate yields with DMF, and low yields with ethanol solvents, while the mixed solvent CH3OH/H2O (8:1) gave more excellent results as compared to the other solvents . The in vitro antiseptic values against ESBL E. coli and MRSA were calculated at five different deliberations (10, 20, 30, 40, 50 mg/well) by agar well diffusion method .
-
Pharmacokinetics: The compound has high GI absorption and is BBB permeant . It is not a P-gp substrate but is a CYP1A2 inhibitor . These properties suggest that it could potentially be used in drug development, particularly for drugs that need to cross the blood-brain barrier.
-
Physicochemical Properties: The compound has a molar refractivity of 51.47 and a TPSA of 33.12 Ų . These properties could make it useful in various chemical reactions.
-
Safety: The compound has a safety signal word of “Warning” and hazard statements H302, H315, H319, and H335 . This information is important for handling and storage in laboratory settings.
-
Synthetic Accessibility: The compound has a synthetic accessibility score of 1.39 , suggesting that it is relatively easy to synthesize. This could make it a good candidate for use in various chemical reactions or as a building block in the synthesis of more complex molecules.
-
Pharmacokinetics: The compound has high GI absorption and is BBB permeant . It is not a P-gp substrate but is a CYP1A2 inhibitor . These properties suggest that it could potentially be used in drug development, particularly for drugs that need to cross the blood-brain barrier.
-
Physicochemical Properties: The compound has a molar refractivity of 51.47 and a TPSA of 33.12 Ų . These properties could make it useful in various chemical reactions.
-
Safety: The compound has a safety signal word of “Warning” and hazard statements H302, H315, H319, and H335 . This information is important for handling and storage in laboratory settings.
-
Synthetic Accessibility: The compound has a synthetic accessibility score of 1.39 , suggesting that it is relatively easy to synthesize. This could make it a good candidate for use in various chemical reactions or as a building block in the synthesis of more complex molecules.
安全和危害
The compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray, using personal protective equipment, ensuring adequate ventilation, and washing off with soap and plenty of water in case of skin contact .
属性
IUPAC Name |
3-bromoquinolin-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-7-3-6-4-8(12)1-2-9(6)11-5-7/h1-5,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGCRMJVOMNKTGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20564250 | |
| Record name | 3-Bromoquinolin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20564250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromoquinolin-6-ol | |
CAS RN |
13669-57-3 | |
| Record name | 3-Bromoquinolin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20564250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

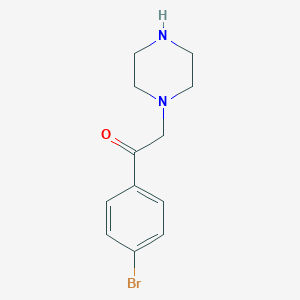
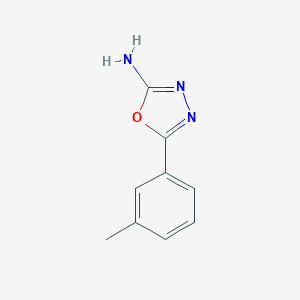
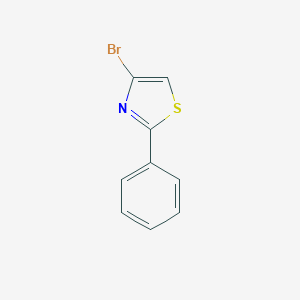
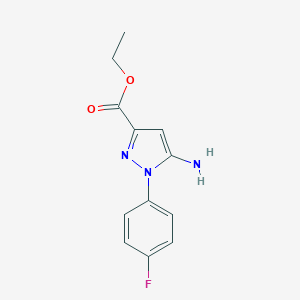
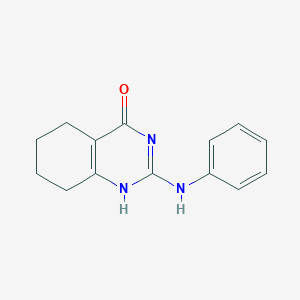
![7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile](/img/structure/B174044.png)
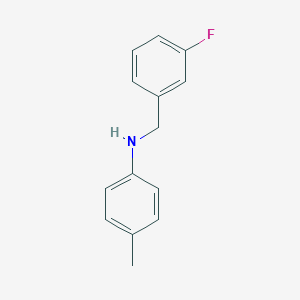
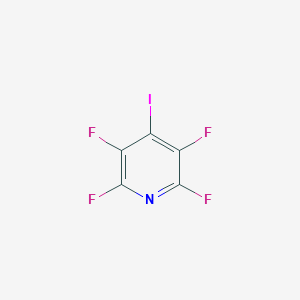
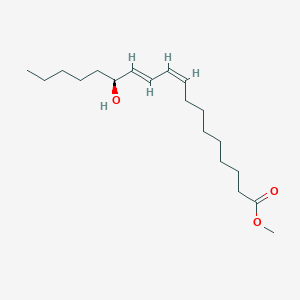
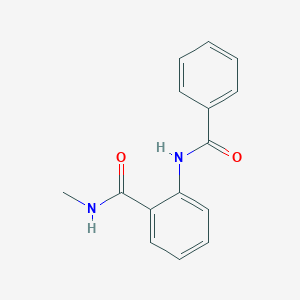
![4-(hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B174054.png)
![N-Benzyl-6-methyl-1H-pyrrolo[3,2-C]pyridin-4-amine](/img/structure/B174057.png)
